
Cyclohexanecarboxylic acid, diphenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, diphenylmethyl ester is an organic compound that belongs to the class of esters It is derived from cyclohexanecarboxylic acid and diphenylmethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, diphenylmethyl ester typically involves the esterification of cyclohexanecarboxylic acid with diphenylmethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Cyclohexanecarboxylic acid+DiphenylmethanolAcid catalystCyclohexanecarboxylic acid, diphenylmethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, diphenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclohexanecarboxylic acid and diphenylmethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and diphenylmethanol.
Reduction: Cyclohexanemethanol and diphenylmethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxylic acid, diphenylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme-catalyzed ester hydrolysis and esterification reactions.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, diphenylmethyl ester primarily involves its interaction with enzymes and other biological molecules. The ester group can be hydrolyzed by esterases, leading to the release of cyclohexanecarboxylic acid and diphenylmethanol. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, benzyl ester
- Cyclohexanecarboxylic acid, phenylmethyl ester
- Cyclohexanecarboxylic acid, methyl ester
Uniqueness
Cyclohexanecarboxylic acid, diphenylmethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
39868-88-7 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
benzhydryl cyclohexanecarboxylate |
InChI |
InChI=1S/C20H22O2/c21-20(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18-19H,3,8-9,14-15H2 |
InChI Key |
HSZGCPVDLXEEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


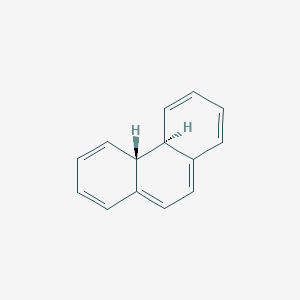


![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
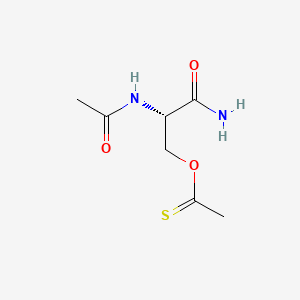
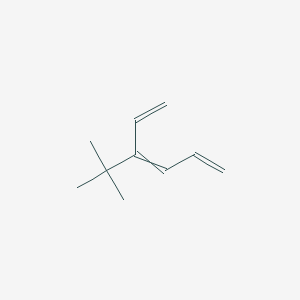
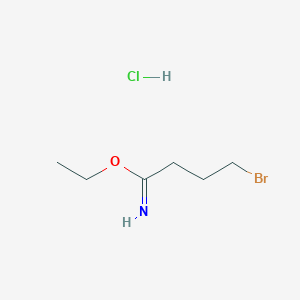
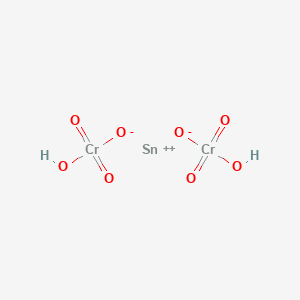
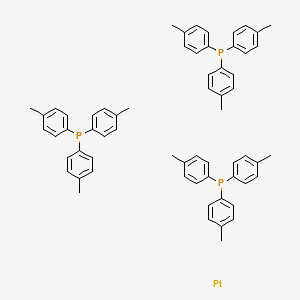

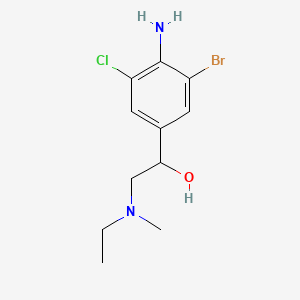
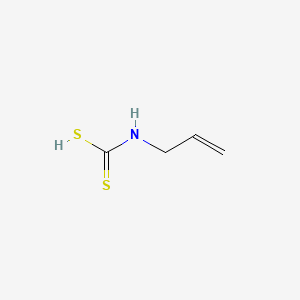
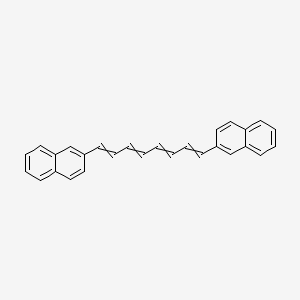
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)
